2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic framework with nitrogen atoms at positions 1, 5, and 6. Key structural features include:
- 2-Ethyl group: Enhances lipophilicity and modulates electronic properties.
- 3-Phenyl group: Contributes to π-π stacking interactions in biological targets.
- 5-Methyl substituent: Stabilizes the core structure and influences steric interactions.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting Pim-1, FLT-3, and PI3Kδ.
Properties
IUPAC Name |
2-ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-18-20(17-9-7-6-8-10-17)21-22-16(3)15-19(26(21)23-18)25-13-11-24(5-2)12-14-25/h6-10,15H,4-5,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBUOPNPDGHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to inhibit the phosphorylation of rb, preventing cdk-mediated g1-s phase transition, thereby arresting the cell cycle in the g1 phase, suppressing dna synthesis and inhibiting cancer cell growth.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA synthesis .
Biological Activity
2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including our compound of interest, exhibit significant anti-inflammatory properties. For instance, a study highlighted that these compounds alleviate LPS-induced inflammation by modulating cell metabolism via CD73 signaling pathways. The compounds were shown to:
- Inhibit Nrf2 nuclear translocation.
- Ameliorate catalase activity.
- Shift macrophage polarization from pro-inflammatory (M1) to pro-resolving (M2) phenotypes by downregulating CD80 and iNOS and enhancing CD163 and TGFβ1 expression .
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The IC50 values were reported as follows:
The mechanism through which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
- Modulation of Signaling Pathways : It modulates the CD73-related signaling pathway, impacting macrophage metabolism and inflammatory responses.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Inflammation : A recent study assessed the effect of various pyrazolo[1,5-a]pyrimidines on LPS-induced inflammation in macrophages. The findings indicated that compounds similar to this compound effectively reduced inflammatory markers and promoted a shift in macrophage phenotype.
- Anticancer Screening : Another study screened multiple derivatives against various cancer cell lines, highlighting the promising anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that compounds with similar structures exhibited lower IC50 values compared to standard chemotherapeutics.
Data Tables
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 0.01 | Significant cytotoxicity |
| NCI-H460 | 0.03 | Significant cytotoxicity |
| SF-268 | 31.5 | Moderate cytotoxicity |
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:
Critical Structural Insights
Position 3 (Phenyl Group) :
- Substitutions (e.g., methoxy, fluoro) modulate target engagement and pharmacokinetics. The target compound’s unmodified phenyl may prioritize broad-spectrum kinase binding over specificity .
Position 7 (Piperazine vs. PI3Kγ) .
Position 5 (Methyl vs. Amino): Methyl substituents (target compound) reduce polarity, favoring blood-brain barrier penetration, while amino groups (e.g., compound 11b) enhance hydrogen bonding in kinase active sites .
Research Findings and Implications
- Kinase Selectivity : Ethylpiperazine substituents may reduce off-target effects compared to morpholine-based analogs, as seen in compound 11b’s hERG safety profile .
- Cellular Activity: Methyl at position 5 could improve metabolic stability, though direct comparisons with amino-substituted analogs (e.g., 11b) are needed .
- Structural Characterization : SHELX programs () are critical for confirming crystallographic data, ensuring accurate comparison of substituent geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
